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Compound of Interest

Compound Name: 2-Methoxy-3,4-dimethylphenol

Cat. No.: B096008

An In-Depth Technical Guide to 2-Methoxy-3,4-
dimethylphenol

Disclaimer: Direct experimental data for 2-Methoxy-3,4-dimethylphenol is scarce in publicly
available scientific literature. This guide provides the requested structural and naming
information, supplemented with data and protocols for closely related isomers and parent
compounds to offer a comprehensive overview for research and development purposes.

Chemical Structure and IUPAC Name

The chemical compound specified is 2-Methoxy-3,4-dimethylphenol. Following the
nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC), this
name accurately describes the molecule's structure.

The structure consists of a phenol ring (a benzene ring with a hydroxyl group). The substituents
on the benzene ring are:

o A methoxy group (-OCHs) at position 2.
o A methyl group (-CH3s) at position 3.
o A methyl group (-CHs) at position 4.

e A hydroxyl group (-OH) at position 1 (implied by the "phenol” base name).
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The canonical SMILES representation for this structure is CC1=C(C)C=C(O)C(OC)=C1.

Physicochemical Data of Related Compounds

Due to the limited availability of specific data for 2-Methoxy-3,4-dimethylphenol, the following
table summarizes key quantitative data for the closely related isomer, 4-Methoxy-2,3-
dimethylphenol, and the parent compound, 3,4-Dimethylphenol. This allows for an informed
estimation of the properties of the target compound.

4-Methoxy-2,3- 3,4-Dimethylphenol (3,4-
Property .

dimethylphenol Xylenol)
Molecular Formula CoH1202 CsH100
Molecular Weight 152.19 g/mol [1] 122.16 g/mol [2]

4-methoxy-2,3- )
IUPAC Name ) 3,4-dimethylphenol[2]
dimethylphenol[1]

CAS Number 35355-33-0[1] 95-65-8[3][4]

Appearance Not specified Colorless to Iight tan crystalline
powder or solid[2]

Boiling Point Not specified 227 °CI[5]

Melting Point Not specified 63-67 °C[5]

Density Not specified 1.138 g/mL[5]

Water Solubility Not specified 0.5 g/L at room temperature[4]

LogP (Octanol/Water) 1.6[1] 2.2-2.3

Experimental Protocols

While a specific, validated synthesis protocol for 2-Methoxy-3,4-dimethylphenol is not readily
available, a plausible synthetic route can be designed based on established methods for the
synthesis of substituted phenols and methoxy-aromatics. The following is a generalized
protocol for the synthesis of a methoxy-dimethylphenol derivative from a dimethylphenol
starting material.
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Generalized Protocol for the Synthesis of a Methoxy-
Dimethylphenol Derivative

This protocol outlines a two-step process: 1) regioselective bromination of 3,4-dimethylphenal,

followed by 2) a copper-catalyzed methoxylation reaction.

Step 1: Regioselective Bromination of 3,4-Dimethylphenol

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and
under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylphenol (1.0
equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

Cooling: Cool the solution to 0 °C using an ice bath.

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in the
same solvent to the reaction mixture dropwise over 30 minutes. The hydroxyl group of the
phenol is an activating group, directing the electrophilic substitution to the ortho and para
positions. In this case, the position ortho to the hydroxyl group (position 2) is a likely site for
bromination.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography
(TLC) until the starting material is consumed.

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure to yield the crude 2-bromo-3,4-dimethylphenol.

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Copper-Catalyzed Methoxylation (Ullmann Condensation)

e Reaction Setup: In a sealed reaction vessel, combine the purified 2-bromo-3,4-

dimethylphenol (1.0 equivalent), sodium methoxide (1.5-2.0 equivalents), a copper(l) catalyst
such as copper(l) iodide (Cul) (0.1 equivalents), and a ligand such as L-proline or 1,10-
phenanthroline (0.2 equivalents).
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» Solvent: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide
(DMF) or dimethyl sulfoxide (DMSO).

¢ Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

e Reaction Monitoring: Monitor the formation of the product by TLC or Gas Chromatography-
Mass Spectrometry (GC-MS).

o Workup: After cooling to room temperature, dilute the reaction mixture with water and extract
with an organic solvent like ethyl acetate. Wash the combined organic extracts with water
and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under
reduced pressure, and purify the resulting crude 2-Methoxy-3,4-dimethylphenol by column
chromatography or distillation under reduced pressure.

Visualizations of Experimental and Logical
Workflows

As there are no specific signaling pathways documented for 2-Methoxy-3,4-dimethylphenol,
the following diagrams illustrate a generalized experimental workflow for its synthesis and a
logical workflow for assessing its potential biological activity, which would be a primary interest
for drug development professionals.
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Proposed Synthesis Workflow
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A proposed two-step synthesis route for 2-Methoxy-3,4-dimethylphenol.
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General Biological Activity Screening Workflow
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A logical workflow for evaluating the biological potential of a novel phenolic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Methoxy-3,4-dimethylphenol chemical structure and
IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096008#2-methoxy-3-4-dimethylphenol-chemical-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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